molecular formula C10H8F3NO2 B8294852 Benzene, 4-nitro-1-(2-propen-1-yl)-2-(trifluoromethyl)-

Benzene, 4-nitro-1-(2-propen-1-yl)-2-(trifluoromethyl)-

Cat. No.: B8294852
M. Wt: 231.17 g/mol
InChI Key: HNBATZBPNOJXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 4-nitro-1-(2-propen-1-yl)-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C10H8F3NO2 and its molecular weight is 231.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 4-nitro-1-(2-propen-1-yl)-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 4-nitro-1-(2-propen-1-yl)-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

4-nitro-1-prop-2-enyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F3NO2/c1-2-3-7-4-5-8(14(15)16)6-9(7)10(11,12)13/h2,4-6H,1,3H2

InChI Key

HNBATZBPNOJXMX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-bromo-4-nitro-2-(trifluoromethyl)benzene (1.0 g, 3.7 mmol), Allyl Tri-n-butyltin (1.4 mL, 4.4 mmol), Lithium Chloride (470 mg, 11 mmol), and Palladium Tetrakis (210 mg, 0.18 mmol) in toluene (30 mL) was heated to reflux for 16 hours under nitrogen. TLC showed complete reaction at that point. The reaction was diluted with ethyl acetate, adsorbed onto silica gel, and purified by silica gel chromatography to afford the title product.
Quantity
1 g
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1.4 mL
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470 mg
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reactant
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30 mL
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solvent
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210 mg
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catalyst
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of t-butylnitrite (535 μl, 4.5 mmol) and allyl bromide (3.9 ml, 45.0 mmol) in CH3CN (3 ml), 4-nitro-2-trifluoromethylaniline (618 mg, 3.0 mmol) was added during 20 minutes while maintaining the temperature of the reaction mixture at 18-19° C. At the end of the addition of the aniline, extra t-butylnitrite (180 μl, 1.5 mmol) was added to the reaction mixture which then was stirred at 25° C. for one hour. The volatile material in the reaction mixture was removed at reduced pressure. Column chromatography (heptane-ethyl acetate 49:1) gave 587 mg (85%) of allyl-4-nitro-2-trifluoromethylbenzene as a light yellow oil. 1H NMR (CDCl3, 400 MHz) δ 8.53, (d, 1H, J=2.4 Hz), 8.35, (dd, 1H, J=8.5, 2.4 Hz), 7.59, (d, 1H, J=8.5 Hz), 6.00-5.88, (m, 1H), 5.24-5.12, (m, 2H), 3.68, (d, 2H, J=6.5 Hz); 13C NMR (CDCl3, 100 MHz) δ 146.8, 146.6, 134.9, 133.0, 130.3, (q, J=32.2 Hz), 127.7, 126.9, 124.9, 122.2, 122.1, (q, J=6.0 Hz), 118.7, 37.0, (m); Anal HRMS Calcd. for C10H8F3NO2 (M): 231.0507. Found: 208.0515.
Quantity
535 μL
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reactant
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3.9 mL
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reactant
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618 mg
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reactant
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3 mL
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0 (± 1) mol
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reactant
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180 μL
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